molecular formula C14H22ClN5 B12232973 1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12232973
M. Wt: 295.81 g/mol
InChI Key: PEVHWYNWKVRNJL-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of appropriate hydrazines with 1,3-diketones or β-keto esters.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations would include the selection of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to other pyrazole derivatives

Properties

Molecular Formula

C14H22ClN5

Molecular Weight

295.81 g/mol

IUPAC Name

1-cyclopentyl-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H21N5.ClH/c1-11-7-14(18(2)17-11)9-15-12-8-16-19(10-12)13-5-3-4-6-13;/h7-8,10,13,15H,3-6,9H2,1-2H3;1H

InChI Key

PEVHWYNWKVRNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C3CCCC3)C.Cl

Origin of Product

United States

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